1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane
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Overview
Description
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane typically involves the reaction of 1-methyl-5-nitro-1H-benzo[d]imidazole with a suitable propylating agent. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Solvothermal method: High-temperature treatment of metal salts and organic ligands in water or organic solvents.
Chemical Reactions Analysis
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can form cyclic structures under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, substituted benzimidazoles, and cyclic compounds .
Scientific Research Applications
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane involves binding to specific molecular targets, such as DNA grooves, and inducing biological effects. The compound has been shown to have peroxide-mediated DNA-cleavage properties, which contribute to its cytotoxic activities against certain cell lines .
Comparison with Similar Compounds
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane can be compared to other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of nitro groups and the benzimidazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N6O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-methyl-2-[3-(1-methyl-5-nitrobenzimidazol-2-yl)propyl]-5-nitrobenzimidazole |
InChI |
InChI=1S/C19H18N6O4/c1-22-16-8-6-12(24(26)27)10-14(16)20-18(22)4-3-5-19-21-15-11-13(25(28)29)7-9-17(15)23(19)2/h6-11H,3-5H2,1-2H3 |
InChI Key |
MXDPLCVHNNROGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC3=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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